The following diagram outlines the key experimental workflow used in recent research to validate Sigmoidin B's activity and mechanism of action.
Experimental workflow for this compound discovery and validation.
Based on the research, here are the protocols for key experiments conducted to elucidate this compound's function:
Molecular Docking Analysis [1]
In Vivo Validation in Sepsis Model [1]
A network pharmacology study provided a predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for this compound, indicating favorable drug-like properties [2] [3].
| Parameter | Predicted/Result | Implication |
|---|---|---|
| Molecular Weight | 356.374 Da | Within acceptable range for oral drugs [2]. |
| LogP | 3.724 | Indicates good lipid solubility [2]. |
| Water Solubility (LogS) | -5.58 | Suggests moderate solubility [2]. |
| Human Intestinal Absorption | 88.1% | High, predicts good oral absorption [2]. |
| BBB Permeability (logBB) | -2.93 | Limited penetration of the blood-brain barrier [2]. |
| CYP3A4 Substrate | Non-Substrate | Suggests low risk of specific metabolic interactions [2]. |
| Drug-Induced Liver Injury (DILI) | Safe (31% probability) | Low predicted hepatotoxicity risk [2]. |
The most well-defined mechanism of this compound, based on recent research, involves the EZH2-AKT2 pathway in microglia, which is crucial in neuroinflammation. The process can be visualized as follows:
Proposed mechanism of this compound in Sepsis-Associated Encephalopathy (SAE) treatment [1].
This compound promotes the degradation of EZH2, which in turn suppresses the activation of the AKT2 signaling pathway. This suppression shifts activated microglia from a pro-inflammatory M1 state (characterized by markers like CD86) to an anti-inflammatory M2 state (characterized by markers like CD206). The increase in M2 microglia leads to decreased release of inflammatory cytokines and ultimately contributes to the attenuation of neuroinflammation and SAE symptoms [1].
The discovery of this compound as a natural EZH2 degrader is significant because EZH2 is a historically challenging target, and traditional inhibitors have limitations [1]. Its multi-target action, combining anti-inflammatory and potential immunomodulatory effects, makes it a promising candidate for drug development.
The following methodologies are compiled from the key research studies to serve as a technical reference.
This protocol was used to identify and validate Sigmoidin B as an EZH2 degrader [1] [2].
This protocol describes the key animal experiments that confirmed the therapeutic effect of this compound [1] [2].
The signaling pathway and experimental workflow from the cited research can be visualized as follows:
A 2025 study provided a pharmacokinetic profile of this compound using in silico predictions, indicating promising drug-like properties [5].
| Property | Prediction for this compound |
|---|---|
| Molecular Weight | 356.374 Da [5] |
| LogP | 3.724 [5] |
| Hydrogen Bond Donors | 4 [5] |
| Hydrogen Bond Acceptors | 6 [5] |
| Water Solubility (LogS) | -5.58 (moderately soluble) [5] |
| Human Intestinal Absorption | 88.1% (high) [5] |
| Blood-Brain Barrier Penetration | Low (logBB: -2.93) [5] |
| P-glycoprotein Inhibitor | Non-inhibitor [5] |
| CYP3A4 Substrate | Non-substrate [5] |
| Drug-Induced Liver Injury | Safe (low probability) [5] |
It's valuable to understand that this compound is not a newly discovered compound. Earlier research, prior to the recent findings on sepsis, identified its fundamental bioactivities:
While the data is promising, the cited studies note several limitations that define the current frontier for research [1]:
The table below summarizes the natural sources and core chemical characteristics of Sigmoidin B.
| Property | Description |
|---|
| Natural Sources | • Erythrina sigmoidea [1] • Erythrina abyssinica [2] • Glycyrrhiza species (e.g., G. glabra, G. inflata, G. uralensis) [2] [3] | | Plant Part | Stem bark (of Erythrina sigmoidea) [1] | | Compound Type | Prenylated flavanone [1] [4] | | Molecular Formula | C₂₀H₂₀O₆ [2] [5] | | Molecular Weight | 356.37 g/mol [2] [5] | | CAS Registry Number | 87746-47-2 [4] [2] [5] |
Research has identified several key pharmacological activities for this compound. The table outlines its primary mechanisms and experimental findings.
| Activity | Mechanism / Model | Experimental Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase (5-LOX); TPA-induced mouse ear edema model [1] | Selective 5-LOX inhibitor (no effect on COX-1); 83% inhibition of TPA-induced edema [1]. |
| Antioxidant | DPPH free radical scavenging assay [1] [4] | Potent scavenger of the stable DPPH free radical [1] [4]. |
| Antigenotoxic | Inhibition of Aflatoxin B1-induced genotoxicity [4] [5] | IC₅₀ of 18.7 μg/mL [4] [5]. |
| Neuroprotective (Emerging Research) | Attenuation of Sepsis-Associated Encephalopathy (SAE) via EZH2 degradation [6] | Promotes microglial polarization to anti-inflammatory state via EZH2-AKT2 pathway; improves cognitive function in murine models [6]. |
A recent groundbreaking study reveals a new molecular mechanism for this compound in treating sepsis-associated encephalopathy, illustrated in the diagram below.
For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.
An analysis using the pkCSM platform suggests that this compound has favorable drug-likeness properties, aligning with Lipinski's criteria for oral bioavailability [7]. Key predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are summarized below.
| Parameter | Predicted Profile |
|---|---|
| Molecular Weight | 356.37 Da [7] |
| LogP | 2.825 - 3.724 [7] |
| Hydrogen Bond Donors | 4 [7] |
| Hydrogen Bond Acceptors | 6 [7] |
| Human Intestinal Absorption | High (88.1 - 99.8%) [7] |
| Blood-Brain Barrier Penetration | Low to Medium (logBB: -2.99 to -2.17) [7] |
| CYP3A4 Substrate | Non-substrate [7] |
| Hepatotoxicity (DILI) | Low probability (23-31%) [7] |
As a naturally derived compound with multi-target mechanisms and a favorable ADMET profile, this compound represents a promising candidate for further development, particularly in inflammatory and neurological disorders [6] [7].
Sigmoidin B features a flavanone core structure, which is a type of flavonoid. Its specific molecular configuration is characterized as a tetrahydroxyflavanone with an additional prenyl group [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one [1] |
| Molecular Formula | C~20~H~20~O~6~ [1] |
| Molecular Weight | 356.37 g/mol [1] |
| CAS Number | 87746-47-2 [1] |
| Core Structure | Flavanone [3] [2] |
| Key Substituents | Four hydroxyl groups (-OH) at positions 5, 7, 3', and 4'; one prenyl group (3-methylbut-2-enyl) at position 5' [1] [4] |
| Stereochemistry | One defined chiral center with (2S) configuration [1] [4] |
| Hydrogen Bond Donors | 4 [4] |
| Hydrogen Bond Acceptors | 6 [4] |
| Topological Polar Surface Area | 107.0 Ų [4] |
| logP (XLogP) | 4.0 [4] |
Experimental data from various studies summarizes the multi-target pharmacological profile of this compound.
| Activity / Assay | Model / System | Result / Value | Citation |
|---|---|---|---|
| 5-Lipoxygenase Inhibition | In vitro enzyme assay | IC~50~: Selective inhibitor (potency established for analog Sigmoidin A at 31 µM) | [5] |
| DPPH Radical Scavenging | In vitro antioxidant assay | Potent scavenger | [1] [5] |
| Antigenotoxic Activity | Aflatoxin B1-induced genotoxicity | IC~50~: 18.7 µg/mL | [1] |
| Anti-inflammatory (Paw Oedema) | Phospholipase A2-induced mouse paw oedema | Inhibition at 60 min (5 mg/kg, intraperitoneal) | [1] [5] |
| Anti-inflammatory (TPA Test) | TPA-induced mouse ear oedema | 83% inhibition | [1] [5] |
| EZH2 Degradation | In vitro and in vivo models of Sepsis-Associated Encephalopathy (SAE) | Modulates microglial polarization via EZH2-AKT2 pathway; superior efficacy to MS177 | [3] [6] |
| ADMET Profile | pkCSM platform prediction | Favorable drug-likeness, high intestinal absorption, low BBB penetration, low hepatotoxicity potential | [2] |
The most recently described mechanism involves this compound acting as a degrader of Enhancer of Zeste Homolog 2 (EZH2), which modulates the immune response in the brain.
This compound mechanism of action in SAE treatment [3] [6].
For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies.
This protocol was used to identify this compound as a potential EZH2 degrader [6].
This protocol describes the animal model used to confirm the therapeutic effect of this compound [3] [6].
These classic pharmacological assays are used to characterize the fundamental bioactivities of flavonoids like this compound [5].
This compound is a structurally unique prenylated flavanone with a promising multi-target pharmacological profile. Its recently discovered role as a natural EZH2 degrader positions it as a strong candidate for further investigation, particularly in the treatment of neuroinflammatory conditions like sepsis-associated encephalopathy. The experimental protocols provide a roadmap for scientists aiming to explore its mechanisms, efficacy, and potential as a lead compound in drug development.
This section details the application notes and a step-by-step protocol for using the PLA2-induced mouse paw edema model to evaluate the anti-inflammatory activity of Sigmoidin B, a natural prenylated flavanone.
| Item | Specification / Description |
|---|---|
| PLA2 Enzyme | Snake venom PLA2 (e.g., from Agkistrodon piscivorus piscivorus) [1]. |
| This compound | Prenylated flavanone isolated from Erythrina sigmoidea; prepare solutions in a suitable vehicle like saline with low-concentration DMSO or Tween-80 for injection [2]. |
| Control Compound | Cyproheptadine (antihistamine/antiserotonin agent), prepared in saline [1] [2]. |
| Animals | Mice (e.g., ICR strain), typically 20-25 g body weight. |
| Equipment | Plethysmometer (for paw volume measurement), syringes (0.5-1 mL), needles (27-30 gauge). |
Preparation of PLA2 Solution
Preparation of Test and Control Compounds
Administration of Compounds
Induction of Edema
Measurement of Edema
Data Analysis and Calculation
Percentage Inhibition (%) = [ (ΔV_control - ΔV_treatment) / ΔV_control ] × 100
The following table summarizes the typical outcomes from this protocol, based on published data [2]:
| Compound Tested | Dose | Administration Route | % Inhibition of Edema (at 60 min) | Reference Control (Cyproheptadine) |
|---|---|---|---|---|
| This compound | 5 mg/kg | Intraperitoneal (i.p.) | 59% | 74% (oral, 10 mg/kg) [2] |
According to the study, this compound demonstrates significant anti-edema activity, though its inhibition is lower than the reference drug cyproheptadine under the tested conditions [2]. This model is a multicomponent event influenced by histamine, serotonin, and lipid mediators, which explains the efficacy of different inhibitor types [1].
This compound's anti-inflammatory activity is likely multi-faceted. The diagram below illustrates the proposed mechanism by which this compound interferes with the PLA2-induced inflammatory signaling cascade.
Key Mechanistic Insights:
Introduction Sepsis-associated encephalopathy (SAE) is a severe complication of sepsis characterized by cognitive dysfunction and neuroinflammation. Microglial polarization plays a pivotal role in neuroinflammation, where the classical M1 phenotype exacerbates injury through pro-inflammatory cytokines, and the alternative M2 phenotype promotes repair and resolution. The natural flavonoid Sigmoidin B has been identified as a novel, potent degrader of Enhancer of Zeste Homolog 2 (EZH2), modulating the EZH2-AKT2 signaling axis to shift microglia from the damaging M1 state towards the protective M2 state, offering a promising therapeutic strategy for SAE and other neurodegenerative conditions [1] [2].
Mechanism of Action this compound mediates its effects by directly binding to and degrading EZH2, a histone methyltransferase involved in gene repression. This degradation specifically impacts the EZH2-AKT2 pathway, which is a critical regulator of microglial activation states.
The following diagram illustrates the proposed signaling pathway through which this compound modulates microglial polarization.
Key Experimental Findings The efficacy of this compound was confirmed through both in vivo and in vitro models.
The quantitative results from these studies are summarized in the table below.
| Experimental Model | Measured Parameter | Effect of this compound | Biological Significance |
|---|---|---|---|
| Sepsis Mouse Model | Survival Rate | Increased | Improved overall outcome in SAE [1] |
| Brain Injury | Mitigated | Reduced neuroinflammation-associated damage [1] | |
| Cognitive Function | Ameliorated | Restored learning and memory functions [1] | |
| Cellular/Molecular Level | EZH2 Protein Level | Decreased | On-target degradation activity confirmed [1] [2] |
| M1 Marker (CD86) | Reduced | Attenuated pro-inflammatory state [1] | |
| M1 Cytokine (TNF-α) | Reduced | Lowered neuroinflammatory drive [1] | |
| M2 Marker (CD206) | Promoted | Induced alternative, repair phenotype [1] | |
| M2 Cytokine (IL-10) | Promoted | Enhanced anti-inflammatory response [1] |
1. In Vitro Microglial Polarization Assay
This protocol outlines the steps for treating microglial cells with this compound and assessing the resulting phenotypic polarization.
2. Analysis of Polarization Markers
Accurate assessment of polarization requires a multi-method approach to quantify key markers.
3. Key Markers for Microglial Phenotyping
The following table provides a reference for key markers used to identify and distinguish microglial phenotypes.
| Marker | Phenotype Association | Function / Significance | Expression Change (Pro-inflammatory Stimulus) |
|---|---|---|---|
| CD86 | M1 / Pro-inflammatory | Co-stimulatory molecule; indicates classical activation. | Upregulated [1] |
| TNF-α | M1 / Pro-inflammatory | Key pro-inflammatory cytokine; mediates neurotoxicity. | Upregulated [4] |
| IL-1β | M1 / Pro-inflammatory | Potent pro-inflammatory cytokine. | Upregulated [4] |
| iNOS | M1 / Pro-inflammatory | Produces nitric oxide, contributing to oxidative stress. | Upregulated [4] |
| CD206 | M2 / Anti-inflammatory | Mannose receptor; indicates alternative activation. | Upregulated [1] |
| IL-10 | M2 / Anti-inflammatory | Key anti-inflammatory cytokine; promotes tissue repair. | Upregulated [1] |
| Arg1 | M2 / Anti-inflammatory | Competes with iNOS for substrate; promotes repair. | Upregulated [4] |
| EZH2 | Target Protein | Histone-methyltransferase; target of this compound. | Degraded by treatment [1] [2] |
This compound represents a promising candidate for therapeutic intervention in neuroinflammatory diseases via its novel mechanism as an EZH2 degrader. The application notes and protocols provided here offer a robust framework for researchers to validate and explore the compound's effects on microglial polarization, supporting future drug development efforts for conditions like sepsis-associated encephalopathy and other neurodegenerative diseases.
This compound is a prenylated flavonoid identified through high-throughput screening as a potential therapeutic agent [1] [2]. The table below summarizes its key drug-like properties predicted via in silico ADMET analysis.
| Property Category | Parameter | Value / Prediction for this compound |
|---|---|---|
| Physicochemical | Molecular Weight | 356.37 g/mol [1] |
| Rotatable Bonds | 3 [1] | |
| Hydrogen Bond Donors | 4 [1] | |
| Hydrogen Bond Acceptors | 6 [1] | |
| LogP (Lipophilicity) | 3.724 [1] | |
| Water Solubility (LogS) | -5.58 (moderately soluble) [1] | |
| Pharmacokinetics | Caco-2 Permeability (logPapp) | -5.81 (low) [1] |
| Human Intestinal Absorption (HIA) | 88.1% [1] | |
| Blood-Brain Barrier (BBB) Penetration | logBB: -2.93 (low) [1] | |
| Volume of Distribution (VDss) | 0.92 L/kg (moderate) [1] | |
| Clearance | 10.42 mL/min/kg [1] | |
| Metabolism & Toxicity | CYP3A4 Substrate | Non-substrate [1] |
| P-glycoprotein Inhibitor | Non-inhibitor [1] | |
| Drug-Induced Liver Injury (DILI) | Safe (31% probability) [1] |
Research indicates that this compound functions as a novel degrader of the protein Enhancer of Zeste Homolog 2 (EZH2) [2].
Diagram 1: The core mechanism of this compound action via the EZH2-AKT2 pathway.
This protocol outlines the steps to simulate and analyze the binding interaction between this compound and the EZH2 protein [2].
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis of Results:
This protocol is used to evaluate the stability and conformational dynamics of the this compound-EZH2 complex over time [3].
System Setup:
Energy Minimization and Equilibration:
Production MD Run:
Trajectory Analysis:
The experimental workflow for these computational studies is summarized in the diagram below.
Diagram 2: The key stages of the computational analysis workflow.
The computational data positions this compound as a promising lead compound. Its favorable ADMET profile suggests a lower risk of toxicity and good metabolic stability [1]. The precise mechanism as an EZH2 degrader, leading to modulation of the AKT2 pathway and microglial polarization, provides a strong hypothetical framework for its anti-inflammatory effects [2]. However, these findings are primarily based on in silico models and initial in vivo rodent studies.
To advance this compound toward clinical application, the following steps are recommended:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a benchmark method for determining the free radical scavenging activity of chemical compounds and plant extracts [1] [2]. The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable, violet-colored DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically [1].
Sigmoidin B is a prenylated flavanone isolated from Erythrina sigmoidea and has been identified as a potent scavenger of the DPPH free radical [3]. Its antioxidant property is a key part of its documented anti-inflammatory activity [3].
This protocol is adapted from standard DPPH methods and is suitable for evaluating compounds like this compound [1] [4].
% Scavenging = [(A_control - A_sample) / A_control] × 100The experimental workflow for this protocol is summarized in the diagram below:
The table below summarizes the quantitative DPPH assay data for this compound and related compounds from the referenced study [3].
| Compound | Reported Activity | IC50 / Potency | Experimental Context |
|---|---|---|---|
| This compound | Potent DPPH radical scavenger [3] | Not specified (see note 1) | In vitro assay; contributed to anti-inflammatory effects [3] |
| Sigmoidin A | Potent DPPH radical scavenger [3] | IC50 = 31 µM (for 5-LOX inhibition) [3] | In vitro assay; selective 5-LOX inhibitor [3] |
| Standard Antioxidants | e.g., Trolox, Ascorbic Acid | Used for calibration and comparison | Essential for validating assay performance and result relativity |
Notes on the data:
The DPPH assay provides a direct measurement of a compound's hydrogen-donating ability, a key mechanism of primary antioxidants [1]. For researchers, this assay is valuable in:
The DPPH assay confirms this compound as a potent antioxidant. The provided protocol offers a reliable method for its evaluation. Future work should focus on determining the exact IC50 value for this compound's DPPH activity and exploring its effects in broader biological systems.
The table below summarizes the key experimental data available for this compound.
| Bioactivity Aspect | Experimental Model/Assay | Result / Potency | Citation |
|---|---|---|---|
| 5-LOX Enzyme Inhibition | Cell-free 5-LOX activity assay | Selective 5-LOX inhibitor; no effect on COX-1 [1] [2] | |
| Antioxidant Activity | DPPH free radical scavenging assay | Potent scavenger of DPPH free radicals [1] [3] | |
| Antigenotoxic Activity | Aflatoxin B1-induced genotoxicity assay | IC₅₀ = 18.7 μg/mL [3] | |
| In Vivo Anti-inflammatory (Edema Reduction) | TPA-induced mouse ear edema | 83% reduction of induced edema [1] [2] [3] | |
| In Vivo Anti-inflammatory (Edema Reduction) | Phospholipase A₂-induced mouse paw edema | Inhibition at 60 min (59% inhibition vs. 74% for cyproheptadine) [1] [2] | |
| In Vivo Dosage | Mouse models (intraperitoneal injection) | 5 mg/kg [3] |
Based on the literature, here are the detailed methodologies for the key experiments that established the bioactivity of this compound.
This protocol determines the selectivity and potency of this compound against the 5-LOX enzyme [1] [2].
This protocol evaluates the efficacy of this compound in two established mouse models of inflammation [1] [2] [3].
1. TPA-Induced Mouse Ear Edema
(1 - (Weight_TPA_ear - Weight_control_ear)_treated / (Weight_TPA_ear - Weight_control_ear)_vehicle) × 100%.2. Phospholipase A₂-Induced Mouse Paw Edema
This compound is a selective 5-LOX inhibitor that blocks the metabolism of arachidonic acid into pro-inflammatory leukotrienes without affecting the cyclooxygenase-1 (COX-1) pathway [1] [2]. This mechanism is visualized in the following pathway diagram.
Research suggests that 5-LOX inhibitors can exert broader effects, including modulating the PI3K/Akt signaling pathway to produce anti-inflammatory and anti-apoptotic effects, as demonstrated for the inhibitor Zileuton [4]. The specific binding mode of this compound (e.g., competitive active-site binding vs. allosteric modulation) is an area for further investigation, as structural studies reveal different mechanisms exist for other natural 5-LOX inhibitors [5].
This compound is a promising natural product lead compound with a defined profile as a selective 5-LOX inhibitor. The provided data and protocols offer a foundation for its further evaluation and development. Future work should focus on elucidating its precise structural interaction with 5-LOX, optimizing its pharmacokinetic properties, and expanding its therapeutic efficacy profiling in advanced disease models.
Sigmoidin B was identified as a novel EZH2 degrader through a multi-step process. The table below outlines its core characteristics and the primary screening method used.
| Aspect | Description |
|---|---|
| Source/Discovery | Screened from the Traditional Chinese Medicine Database (YaTCM) as a novel EZH2 degrader, based on the structure of MS177 (a known EZH2-targeting PROTAC) [1]. |
| Core Structure | Features a flavonoid core and an olefin side chain [1]. |
| Primary Screening Method | Large-scale virtual high-throughput screening [1]. |
| Binding & Simulation | Binding affinity and stability were assessed through molecular dynamics simulations and MM/GBSA analysis [1]. |
The journey from screening to understanding its function involves several key stages, which can be visualized in the following workflow:
Research indicates that this compound exerts its therapeutic effects by degrading EZH2 and subsequently influencing a specific signaling pathway, ultimately leading to changes in cell behavior. The following diagram illustrates this proposed mechanism, particularly in the context of sepsis-associated encephalopathy (SAE) and microglial polarization [1].
The biological effects of this compound were confirmed through a series of experiments, as summarized in the table below.
| Experimental Model | Treatment | Key Findings / Outcome | Citation |
|---|---|---|---|
| In Vivo (Mouse Sepsis Model) | This compound | Attenuated cognitive dysfunction; modulated microglial polarization via the EZH2-AKT2 pathway. | [1] |
| In Vitro/In Vivo | This compound vs. MS177 (PROTAC) | Demonstrated superior efficacy to MS177 in alleviating inflammation. | [1] |
| In Vitro/In Vivo (Sepsis-induced Acute Lung Injury) | MS177 (EZH2 degrader, reference compound) | Induced macrophage M2 polarization; reduced lung damage and inflammatory response. | [2] |
The search results provide high-level methodological descriptions but lack the granular detail required for a full laboratory protocol. For instance:
Sigmoidin B is a prenylated flavanone naturally found in plants of the Erythrina genus, such as Erythrina sigmoidea [1]. Its potential applications in drug development are largely driven by its potent anti-inflammatory and antioxidant properties [2] [1].
A significant and recently discovered application is its potential in treating sepsis-associated encephalopathy (SAE). A 2025 study identified this compound as a novel degrader of the protein EZH2. Using both in vivo and in vitro models, the study demonstrated that this compound attenuates brain injury and cognitive dysfunction in SAE by modulating microglial polarization via the EZH2-AKT2 signaling pathway. It was also noted to be more effective than the comparator compound, MS177, in alleviating inflammation [3].
The experimental data supporting these applications are summarized in the table below.
Table 1: Documented Bioactivities and Experimental Evidence of this compound
| Bioactivity | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Anti-inflammatory [1] | In vivo: TPA-induced mouse ear edema model | 83% inhibition of edema [1] | Selective 5-lipoxygenase (5-LOX) inhibitor; does not affect cyclooxygenase-1 (COX-1) [1] |
| Anti-inflammatory [1] | In vivo: Phospholipase A2-induced mouse paw edema model | Inhibition of edema formation at 60 minutes (5 mg/kg, intraperitoneal) [1] | Potent scavenger of the stable DPPH free radical [1] |
| Neuroprotective [3] | In vitro/In vivo: Models of Sepsis-Associated Encephalopathy | Ameliorated cognitive dysfunction and brain injury [3] | Functions as an EZH2 degrader, modulating microglial polarization via the EZH2-AKT2 pathway [3] |
| Antioxidant & Antigenotoxic [2] | In vitro: Cell-free and cell-based assays | DPPH free radical scavenging; inhibition of aflatoxin B1-induced genotoxicity (IC₅₀: 18.7 μg/mL) [2] | Free radical scavenging activity [2] [1] |
The following protocols are reconstructed based on methodologies described in the scientific literature. You will need to optimize concentrations and conditions for your specific cell type and research objectives.
This protocol is based on the established mechanism that this compound is a selective 5-Lipoxygenase (5-LOX) inhibitor [1].
Workflow Diagram: 5-LOX Inhibition Assay
Detailed Procedure:
This protocol is derived from the 2025 study on sepsis-associated encephalopathy [3]. The exact cell line used in the study was not specified in the abstract, but microglial cell lines (e.g., BV-2, HMC3) or primary microglia would be appropriate.
Workflow Diagram: EZH2 Degradation Assay in Microglia
Detailed Procedure:
Sigmoidin B is a prenylated flavanone naturally occurring in various Erythrina species, such as Erythrina latissima and Erythrina sigmoidea. It has garnered significant research interest due to its potent antigenotoxic, anti-inflammatory, and antioxidant properties [1] [2] [3]. Its core mechanism of action as an antigenotoxic agent involves the inhibition of aflatoxin B1 (AFB1)-induced genotoxicity, with a notable IC50 value of 18.7 μg/mL, which is comparable to the reference compound curcumin (IC50 18.4 μg/mL) [1] [3]. This bioactivity is crucial for protecting genetic material from damage that can lead to mutations and cancer.
The antigenotoxic effect of this compound is likely multi-faceted. As a selective 5-lipoxygenase (5-LOX) inhibitor, it modulates arachidonic acid metabolism, reducing the production of pro-inflammatory mediators that can contribute to cellular stress and DNA damage [2] [3]. Furthermore, its potent free radical scavenging ability, demonstrated against the stable DPPH radical, helps mitigate oxidative stress, a key pathway for DNA damage [2] [3]. The following diagram illustrates its hypothesized antigenotoxic mechanism and a primary testing workflow.
Fig. 1: Proposed antigenotoxic mechanism of this compound and its testing context. This compound counteracts AFB1-induced DNA damage through antioxidant and anti-inflammatory pathways.
The table below summarizes quantitative data from key studies on this compound, providing a clear overview of its efficacy and the experimental conditions used for its evaluation.
Table 1: Summary of Key Experimental Findings for this compound
| Bioactivity | Assay/Model | Tested Concentrations/Doses | Key Result (IC50/Inhibition) | Reference |
|---|---|---|---|---|
| Antigenotoxicity | Vitotox assay (AFB1-induced) | Not specified (dose-response) | IC50 = 18.7 μg/mL | [1] [3] |
| 5-LOX Inhibition | In vitro enzyme assay | Not specified (dose-response) | Selective 5-LOX inhibitor (Sigmoidin A IC50 = 31 μM) | [2] | | Antioxidant Activity | DPPH free radical scavenging | Not specified | Potent scavenger | [2] [3] | | Anti-inflammatory | TPA-induced mouse ear edema | 5 mg/kg (intraperitoneal) | 83% inhibition of edema | [3] | | Anti-inflammatory | PLA2-induced paw edema (mouse) | 5 mg/kg (intraperitoneal) | Significant inhibition at 60 min | [3] |
This section provides step-by-step methodologies for the key assays used to evaluate the antigenotoxicity and related bioactivities of this compound.
The Vitotox assay is a primary method used to determine the antigenotoxic potential of this compound against AFB1. This test employs genetically modified Salmonella typhimurium bacteria, where genotoxicity triggers the SOS response, leading to the expression of a luciferase reporter gene and measurable bioluminescence [4].
Protocol:
recN2-4::luxCDABE gene fusion. Grow overnight cultures in LB medium with appropriate antibiotics [4].% Inhibition = [1 - (LumSample - LumNegCtrl) / (LumAFB1 - LumNegCtrl)] * 100
The IC50 value (concentration causing 50% inhibition of AFB1-induced genotoxicity) can be determined from a dose-response curve [1].For a comprehensive safety and efficacy profile, antigenotoxic compounds should be evaluated in a battery of tests. The following are standardized assays applicable for testing this compound.
In Vitro Micronucleus (MNvit) Assay The MNvit assay in mammalian cells, such as HepaRG cells, detects chromosome damage by quantifying micronuclei in the cytoplasm of interphase cells [5] [4].
Comet Assay (Single Cell Gel Electrophoresis) The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells [5] [4].
The following workflow diagram integrates these key assays into a logical testing strategy.
Fig. 2: A proposed workflow for the systematic evaluation of this compound's antigenotoxicity, from initial screening to mechanistic confirmation.
| Property | Value / Prediction | Relevance for Solubility & Experimentation |
|---|---|---|
| Predicted Water Solubility (LogS) | -5.58 [1] [2] | Confirms poor aqueous solubility, necessitating a solvent like DMSO for stock solutions. |
| Molecular Weight | 356.37 g/mol [1] [2] | Falls within a typical range for small molecules; high MW can negatively impact solubility. |
| Lipophilicity (LogP) | 3.724 [1] [2] | Indicates high hydrophobicity, which is a primary reason for low water solubility. |
| Hydrogen Bond Donors | 4 [1] [2] | Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection. |
| Hydrogen Bond Acceptors | 6 [1] [2] | Suggests a capacity for hydrogen bonding, which can be leveraged in solvent selection. |
| Rotatable Bonds | 3 [1] [2] | Relates to molecular flexibility. |
While a specific solubility value in DMSO is not available, the following guide can help you effectively formulate Sigmoidin B for your assays.
The following diagram outlines the logical workflow for preparing and troubleshooting a this compound solution, from initial preparation to application in biological assays.
If you need to empirically determine the solubility of your specific batch of this compound in DMSO, you can follow this shake-flask method protocol.
The table below summarizes the key storage information found for this compound:
| Parameter | Specification |
|---|---|
| Recommended Long-Term Storage | -20°C [1] [2] |
| Storage Form | Powder [2] |
| Packaging | Sealed vial; desiccate (keep dry) [2] |
| Solubility | Soluble in DMSO, DCM, Chloroform, Acetone, Ethyl Acetate [2] |
For safe and effective use of this compound in experiments, please adhere to the following protocols:
Preparation of Stock Solutions
37°C and briefly sonicate it to achieve higher solubility and ensure the compound is fully dissolved [2].-20°C or -80°C for longer stability [2].Thawing and Usage
-20°C, their stability over such periods has not been explicitly verified [2].This workflow diagram outlines the key steps for handling this compound:
What is the biological activity of this compound? this compound is a prenylated flavanone known to be a selective inhibitor of 5-lipoxygenase (5-LOX). It also exhibits antioxidant, antimicrobial, and anti-inflammatory activities [1].
Where can I find peer-reviewed protocols for experiments using this compound? The search results cite a specific protocol from Planta Medica (2004) where this compound was administered in a phospholipase A2-induced mouse paw edema test at 5 mg/kg via intraperitoneal injection [1]. For detailed cell-based assay protocols, you may need to consult the primary research literature directly.
The powder in the vial seems to have adhered to the cap during shipping. What should I do? This is a common occurrence. Gently tap or shake the vial until the powder falls to the bottom. For liquid products, centrifuge at 500 x g to gather the liquid at the bottom of the vial before opening [2].
-20°C storage was not found in the current search results.-20°C or even -80°C is standard to prevent degradation [3]. The recommendation to store this compound at -20°C aligns with these general practices for temperature-sensitive compounds.
The table below summarizes the key in vivo and in vitro data available for this compound, which can serve as a reference for your experiments.
| Aspect | Reported Data | Experimental Context |
|---|---|---|
| Effective In Vivo Dose | 5 mg/kg [1] | Intraperitoneal administration in a mouse model of sepsis-associated encephalopathy (SAE). |
| Reported Solubility | LogS = -5.58 (Predicted) [2] | Indicates low solubility; this is a predicted value from a pharmacokinetic study. |
| Predicted Intestinal Absorption | 88.1% (High) [2] | Suggests good potential for oral bioavailability, though this is a computational prediction. |
| Predicted BBB Penetration | logBB = -2.93 (Low) [2] | Suggests it is not readily distributed across the blood-brain barrier. |
| Mechanism of Action | Degrades EZH2 protein, modulates AKT2 signaling, promotes microglial M2 polarization [1] | Identified as the mechanism for its anti-inflammatory effect in the SAE mouse model. |
| Anti-inflammatory Activity | Inhibits 5-lipoxygenase (IC50 for closely related sigmoidin A is 31 μM); reduces mouse paw oedema and TPA-induced ear oedema [3] | Early study demonstrating anti-inflammatory and antioxidant properties. |
Here are answers to potential questions based on the available data and general principles.
Q1: What solvent should I use for this compound? The search results do not specify the exact solvent used in the reported studies. Given its predicted low solubility (LogS = -5.58) [2], standard practice would be to initially try a stock solution in DMSO, followed by dilution in a saline or buffer solution for in vivo administration. The final concentration of DMSO should be kept as low as possible (typically below 5%) to avoid vehicle toxicity.
Q2: How was this compound administered in vivo? In one study, it was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg [1]. The specific formulation details (e.g., concentration, injection volume) are not provided in the available abstract.
Q3: What is the potential mechanism of action I should investigate? The most recently described mechanism for this compound is the degradation of the EZH2 protein and subsequent modulation of the AKT2 signaling pathway, leading to anti-inflammatory effects in the brain [1]. Earlier research also highlights its role as a 5-lipoxygenase inhibitor and antioxidant [3]. You could design experiments to probe both of these pathways.
For clarity, here is a simplified workflow of the key experiment that demonstrated this compound's efficacy, based on the search results [1].
If you encounter problems, consider the following steps:
Problem: Low Solubility or Precipitation
Problem: Lack of Expected Efficacy
Problem: Formulation Instability
The search results indicate that This compound is a natural flavonoid compound that has been investigated for its therapeutic potential. The table below summarizes its key pharmacokinetic and physicochemical properties, which are crucial for planning cellular uptake experiments [1].
| Property | Value / Description for this compound |
|---|---|
| Molecular Weight | 356.374 Da [1] |
| Compound Class | Flavonoid [1] |
| LogP | 3.724 [1] |
| Hydrogen Bond Donors | 4 [1] |
| Hydrogen Bond Acceptors | 6 [1] |
| Rotatable Bonds | 3 [1] |
| Water Solubility (LogS) | -5.58 (indicates low solubility) [1] |
| Caco-2 Permeability | -5.81 logPapp (suggests poor permeability) [1] |
| Human Intestinal Absorption | 88.1% (predicted high) [1] |
| Blood-Brain Barrier Penetration | logBB = -2.93 (predicted low) [1] |
| P-glycoprotein Inhibition | Non-inhibitor [1] |
| CYP3A4 Substrate | Non-substrate [1] |
| Drug-Induced Liver Injury (DILI) | Predicted safe [1] |
| Known Mechanism | Functions as an EZH2 degrader, modulating microglial polarization via the EZH2-AKT2 pathway [2]. |
In the absence of direct protocols for this compound, here are two general experimental approaches for studying nanoparticle uptake, which could be adapted for formulating and testing this compound.
1. General Workflow for Nanoparticle Uptake Optimization This workflow synthesizes strategies from a successful nanoparticle labeling protocol [3]. You can adapt it for this compound by loading it into nanoparticles and testing these variables.
2. Workflow for Assessing Cellular Internalization This diagram outlines a methodology for evaluating whether your formulated carriers are successfully internalized by cells, based on established imaging techniques [4].
Here are some anticipated questions and solutions based on the general properties of this compound and common challenges in cellular uptake studies.
Q1: What are the main challenges for this compound cellular uptake?
Q2: Are there any known stability or metabolism issues?
Q3: How can I verify successful internalization and not just membrane binding?
The table below summarizes the core information about Sigmoidin A, a structural analogue of Sigmoidin B, and its observed effects.
| Aspect | Description and Findings |
|---|---|
| Compound Class | Prenylated flavanone (a type of flavonoid) [1]. |
| Structural Relation | Sigmoidin A is a prenylated derivative of the flavonoid eriodictyol [1]. |
| Prooxidant Activity | Induces Cu(II)-dependent DNA strand scission (damage) in a cell-free system. Mechanism involves reduction of Cu(II) to Cu(I), generating reactive oxygen species (ROS). DNA damage is abolished by ROS scavengers and metal chelators [1]. |
| Antioxidant Activity | Demonstrates radical scavenging activity in cell-free systems, comparable to its non-prenylated analogue, eriodictyol [1]. |
| Cytotoxic Activity | Exhibits cytotoxicity to cancer cells, significantly stronger than eriodictyol. Effect is attenuated by glutathione, suggesting a prooxidant mechanism of cell death [1]. |
Here are detailed methodologies for key experiments that can be applied to evaluate the prooxidant-antioxidant balance of compounds like this compound.
This protocol tests a compound's ability to cause metal-dependent DNA cleavage, a key prooxidant mechanism [1].
This methodology allows for the rapid, parallel screening of both activities on a single microplate [2].
The dual nature of polyphenolic compounds is a recognized phenomenon. The balance often depends on the compound's structure, concentration, and the local cellular environment (e.g., oxygen tension, presence of metal ions, and pH) [2]. The prenylation of the flavanone core in Sigmoidin A, compared to eriodictyol, is associated with significantly enhanced cytotoxicity, likely due to increased prooxidant activity in the cellular environment [1].
Based on common challenges in this field, here are some troubleshooting tips.
Q: My DNA damage assay shows inconsistent results. What could be the cause?
Q: Why would a prooxidant effect be desirable in drug development?
Q: The FRAP assay indicates high antioxidant power, but my cell-based assays show toxicity. How is this possible?
The diagram below visualizes the logical workflow for characterizing a compound's prooxidant-antioxidant balance.
The following table summarizes the key documented mechanisms and bioactivities of this compound to help you benchmark your experimental outcomes.
| Aspect | Reported Findings / Mechanism | Experimental Context / Citation |
|---|---|---|
| Primary Molecular Target | Novel EZH2 degrader; Selective 5-lipoxygenase (5-LOX) inhibitor [1] [2] [3]. | In vitro and in vivo models [1] [2]. |
| Key Signaling Pathway | Modulates the EZH2-AKT2 signaling axis [1]. | Sepsis-associated encephalopathy (SAE) model; regulates microglial polarization [1]. |
| Observed Biological Effects | Reduces pro-inflammatory markers (TNF-α); promotes anti-inflammatory markers (IL-10, CD206); attenuates brain injury and cognitive dysfunction; inhibits edema formation [1] [2]. | In vivo mouse models of sepsis and inflammation (paw edema) [1] [2]. |
| Quantitative Bioactivity | • IC₅₀ for 5-LOX inhibition: ~31 μM (Sigmoidin A, related compound; B specific activity confirmed) [2]. • Antigenotoxic IC₅₀: 18.7 μg/mL [3]. • In vivo anti-inflammatory dose: 5 mg/kg (intraperitoneal) [3]. | In vitro enzyme assays; in vivo mouse paw edema [2] [3]. |
Based on the literature, here are methodologies and critical factors for key experiments involving this compound.
To investigate this compound's role in microglial polarization and neuroinflammation, the following workflow and signaling pathway are central [1].
This compound Mechanism in Microglial Polarization
Core Protocol Insights:
For anti-inflammatory studies, one established protocol is:
Here are some FAQs addressing potential issues, framed around the available data on this compound.
FAQ 1: The anti-inflammatory effect of this compound is inconsistent in my cellular model. What could be the reason?
FAQ 2: How can I validate that my batch of this compound is biologically active?
FAQ 3: The solubility of this compound in aqueous buffers is poor. How should I handle it?
Understanding how this compound works is crucial for designing your in vitro experiments. Current research indicates it functions as a novel EZH2 degrader [1].
The following diagram illustrates the proposed signaling pathway through which this compound is believed to attenuate Sepsis-Associated Encephalopathy (SAE), based on a 2025 study [1]. This can guide your experimental design for other inflammatory conditions.
For concentration optimization, a systematic approach is key. You can adapt the following general strategies specifically for this compound.
You will need to establish a dose-response curve. The table below outlines a suggested approach for this initial screening [2] [3] [4].
| Experimental Phase | Recommended Approach for this compound | Key Parameters to Measure |
|---|---|---|
| Initial Screening | Test a wide concentration range (e.g., 0.1 µM – 100 µM) in log dilutions. | Cell viability, target engagement (EZH2 levels), preliminary efficacy (markers of microglial polarization). |
| Fine-Tuning | Narrow the range around the IC50 (e.g., 1 µM – 20 µM) with linear dilutions. | Dose-dependent reduction in inflammatory cytokines (TNF-α, IL-1β, IL-6); increase in anti-inflammatory markers (IL-10, CD206) [1]. |
| Validation | Confirm optimal concentration in a relevant disease model (e.g., LPS-induced inflammation in microglia). | Functional endpoints: EZH2-AKT2 pathway modulation, phagocytosis assay, transcriptomic profiling. |
When developing your cell-based assay, pay close attention to these parameters to ensure robust and reproducible results [2] [3]:
Q1: What is a suitable starting concentration range for this compound in cell culture? A reasonable starting point is between 1 to 10 µM. The research identified it as a potent EZH2 degrader, and this range is common for small-molecule inhibitors and natural compounds. However, you must establish your own dose-response curve [1].
Q2: How should I prepare and store this compound stock solutions? While the exact protocol for this compound isn't specified, a standard practice is to dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability.
Q3: My this compound treatment shows high cytotoxicity. What could be the cause? This could be due to:
Q4: I'm not observing the expected effect on microglial polarization. How can I troubleshoot this?
The following diagram maps out a logical workflow for optimizing and troubleshooting this compound concentration in your experiments.
The table below summarizes the fundamental properties of this compound, which are crucial for understanding its solubility and handling.
| Property | Description / Value |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 87746-47-2 [1] |
| Type | Prenylated flavanone [1] |
| Molecular Formula | C20H20O6 [1] |
| Molecular Weight | 356.369 g/mol [1] |
| Bioactivity | Selective 5-lipoxygenase inhibitor; anti-inflammatory; antioxidant; antigenotoxic [2] [3] [1] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] |
ADMET & Physicochemical Profiling An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis provides further insight into its drug-likeness and solubility behavior [4]:
Due to the lack of explicit solvent compatibility data, a systematic experimental approach is essential. The following workflow and detailed protocol can guide your experiments.
Detailed Protocol for Stock Solution Preparation
Initial Solubilization:
Visual Inspection & Filtration:
Dilution for Assays:
Purity and Stability Check:
Q1: What should I do if my this compound precipitates in the assay buffer?
Q2: How can I verify that my solvent is not interfering with the experimental results?
Q3: Are there any stability concerns for this compound in solution?
The following table consolidates the key information and experimental findings for both compounds.
| Feature | Sigmoidin B | MS177 |
|---|---|---|
| Compound Type | Natural prenylated flavanone [1] | Synthetic PROTAC (Proteolysis-Targeting Chimera) [2] [3] |
| Primary Target | EZH2 degrader [4] [5] | EZH2 degrader [2] [3] |
| Key Mechanism | Modulates microglial polarization via the EZH2-AKT2 pathway [4] | Depletes canonical EZH2-PRC2 and noncanonical EZH2-cMyc complexes [2] [3] |
| Comparative Efficacy (In Vivo) | Superior efficacy to MS177 in alleviating inflammation and ameliorating cognitive dysfunction in a mouse model of SAE [4] | Less effective than this compound in the same SAE model [4] |
| Primary Research Context | Sepsis-associated encephalopathy (SAE), inflammation [4] [6] | Leukemia (e.g., MLL-rearranged AML), cancer [2] [3] |
| Selectivity | Described as a novel EZH2 degrader [4] | Potent inhibitor of enzymatic EZH2 [2] |
| ADMET Profile (Predicted) | Favorable drug-likeness, high human intestinal absorption, low hepatotoxicity potential [6] | Information not available in the search results |
The head-to-head comparison was conducted in a study specifically investigating sepsis-associated encephalopathy (SAE) [4]. Here is a detailed breakdown of the key experiments:
The diagram below illustrates the experimental workflow and the mechanism of action for this compound that was identified in this study.
The finding that this compound is more effective than MS177 in an SAE model is significant, but it's crucial to interpret this within context.
The table below summarizes the key experimental findings for Eriodictyol and its prenylated derivative, Sigmoidin A.
| Feature | Eriodictyol | Sigmoidin A |
|---|---|---|
| Reported Cytotoxicity | Moderate, with emerging selective cytotoxicity against cancer cells [1] [2] | An order of magnitude more potent than Eriodictyol [3] [4] |
| Primary Mechanism in Cancer Cells | Selective TNFR1 receptor upregulation & activation; PI3K/AKT pathway inhibition [1] [2] | Potent pro-oxidant activity; depletion of intracellular glutathione (GSH) [3] [4] |
| Key Experimental Findings | Induces apoptosis via caspase activation; inhibits tumor growth in vivo with no obvious toxicity in mice [1] [2] | Causes Cu(II)-dependent DNA strand scission; cytotoxicity significantly attenuated by glutathione (GSH) [3] [4] |
| Cell Lines / Models Studied | HeLa, SK-RC-45, U87MG, CHG-5, AGS, HGC-27, MKN-45 (gastric), xenograft mouse models [1] [2] | Various cancer cell lines (specific lines not detailed in abstracts) [3] |
| IC₅₀ / Potency Reference | IC₅₀ ~150 µM (48h, AGS gastric cancer cells) [2] | Approximately 10 times more cytotoxic than Eriodictyol [3] [4] |
To help you evaluate the quality of the data, here is a summary of the key methodologies used in the cited research.
The diagrams below illustrate the distinct mechanisms of action for Eriodictyol and Sigmoidin A, based on the search results.
Eriodictyol's Selective Apoptosis in Cancer Cells
Sigmoidin A's Pro-Oxidant Cytotoxicity
The data highlights a crucial structure-activity relationship: the prenylation of Eriodictyol (as seen in Sigmoidin A) dramatically enhances its cytotoxic potency through a different mechanism. While Eriodictyol acts more selectively via receptor-mediated pathways, Sigmoidin A is a potent pro-oxidant.
To advance this specific comparison, I suggest you:
The following table consolidates the key experimental data for Sigmoidin A and Sigmoidin B from a 2004 preclinical study [1] [2].
| Activity / Property | Sigmoidin A | This compound |
|---|---|---|
| 5-Lipoxygenase (5-LOX) Inhibition | IC₅₀ = 31 μM [1] [2] | Selective inhibitor (no IC₅₀ reported) [1] [2] |
| Cyclooxygenase-1 (COX-1) Inhibition | No effect [1] [2] | No effect [1] [2] |
| DPPH Free Radical Scavenging | Potent scavenger [1] [2] | Potent scavenger [1] [2] |
| TPA-induced Mouse Ear Oedema | 89% inhibition [1] [2] | 83% inhibition [1] [2] |
| Phospholipase A₂-induced Paw Oedema | No significant inhibition at 60 min [1] [2] | 59% inhibition (vs. 74% for control drug) [1] [2] |
| Postulated Key Structural Difference | One prenyl group in ring B [1] | Two prenyl groups in ring B [1] |
The data in the table comes from specific experimental models. Here is a deeper look into the methodologies and the significance of the findings.
The available evidence points to a multi-faceted mechanism for these compounds. The anti-inflammatory effects are likely achieved through a combination of antioxidant activity and the selective inhibition of the 5-LOX enzyme within the arachidonic acid pathway [1] [2].
The search results specifically highlight that the different mechanisms of action are influenced by their chemical structures. The key difference is that this compound possesses two prenyl groups in its B ring, while Sigmoidin A has only one [1]. This structural variation is common in flavonoids from the Erythrina genus, and studies indicate that an increasing number of prenyl groups can enhance biological activity, such as antibacterial effects [3]. This structure-activity relationship provides a plausible explanation for why this compound showed inhibitory activity in the phospholipase A₂-induced paw oedema model, while Sigmoidin A did not.
The diagram below illustrates the proposed anti-inflammatory mechanism and the role of structural differences.
Diagram: Proposed anti-inflammatory mechanisms of Sigmoidin A and B. Both compounds act as antioxidants and selectively inhibit 5-Lipoxygenase (5-LOX) to block leukotriene production, but do not affect Cyclooxygenase-1 (COX-1). Their structural difference (number of prenyl groups) may influence their efficacy in different models of inflammation [1] [2].
This functional divergence is logically attributed to the key structural difference of this compound having two prenyl groups in its B ring versus the single prenyl group in Sigmoidin A [1]. This makes this compound a particularly interesting candidate for further investigation in drug discovery programs targeting selective 5-LOX inhibitors for systemic inflammatory conditions.
| Compound | 5-LOX Inhibition (Cell-Free) | COX-1 Inhibition (Cell-Free) | DPPH Radical Scavenging | In Vivo Activity (TPA-induced mouse ear oedema) | In Vivo Activity (PLA2-induced mouse paw oedema) |
|---|---|---|---|---|---|
| Sigmoidin B | Selective inhibitor [1] | No effect [1] | Potent scavenger [1] | 83% inhibition of oedema [1] | Inhibited oedema formation at 60 min [1] |
| Sigmoidin A | Selective inhibitor (IC₅₀ = 31 µM) [1] | No effect [1] | Potent scavenger [1] | 89% inhibition of oedema [1] | No significant inhibition [1] |
The key findings for this compound are based on the following established experimental methodologies:
To understand how this compound works, it's helpful to see where 5-LOX inhibition fits into the inflammatory pathway. The diagram below illustrates this process and the site of inhibition.
As the diagram shows, 5-LOX is a key enzyme in the production of pro-inflammatory leukotrienes [2]. Inhibiting this enzyme is a recognized therapeutic strategy. The search results provide deep insights into how inhibitors like this compound might work at a molecular level by describing two natural inhibitors:
While the exact binding mode of this compound (orthosteric or allosteric) is not specified in the available data, its confirmed selectivity for 5-LOX over COX-1 is a significant characteristic [1].
The data positions this compound as a promising selective 5-LOX inhibitor with demonstrated efficacy in preclinical models.
Current research identifies This compound as a novel degrader of EZH2, screened from the Traditional Chinese Medicine Database YaTCM. The key findings from the literature are as follows [1]:
The search results describe common methodologies used to validate EZH2 binding and degradation. The table below outlines the core techniques; please note that the specific protocols for this compound itself are not detailed in the available articles.
| Method | Description & Purpose | Context from Search Results |
|---|---|---|
| Virtual High-Throughput Screening | Computational screening of large compound libraries against a target protein structure (like EZH2) to identify potential binders. | Used for the initial identification of this compound from the YaTCM database [1]. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time to assess the stability of the protein-ligand complex and the dynamic interactions. | Used to assess the stability of the binding between this compound and EZH2 [1]. |
| MMGBSA Analysis | A computational method (Molecular Mechanics with Generalized Born and Surface Area solvation) that estimates the free energy of binding from MD simulation trajectories. | Used to characterize the binding affinity and interactions of this compound with EZH2 [1]. |
| Cell-Based & Animal Models | In vitro and in vivo experiments to confirm the functional biological consequences of target engagement (e.g., changes in cell polarization, reduction of inflammation). | The protective effect of this compound was verified using both in vivo and in vitro experiments [1]. |
EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing a repressive mark known as H3K27me3 (trimethylation of histone H3 at lysine 27) [2] [3] [4]. It is a recognized oncoprotein and a therapeutic target in various cancers and inflammatory diseases [2] [5] [4].
The following diagram illustrates the general role of EZH2 and how inhibitors like this compound are thought to function, based on the context provided.
The diagram shows that EZH2, as part of the PRC2 complex, deposits the H3K27me3 mark to silence genes. This silencing can contribute to disease states like inflammation and cancer [6] [5]. EZH2 inhibitors, such as this compound, are designed to bind to EZH2, leading to its degradation and thereby preventing the repressive gene silencing [1].
The table below summarizes the key findings from the research I found.
| Compound | Antioxidant Activity | Prooxidant Activity | Cytotoxic Activity | Other Activities | Key Experimental Findings |
|---|
| Sigmoidin A | Yes: Potent DPPH free radical scavenger [1]. | Yes: Causes Cu(II)-dependent DNA damage [2] [3]. | Yes: More cytotoxic to cancer cells than eriodictyol; mechanism attenuated by glutathione [2] [3]. | Selective 5-lipoxygenase inhibitor; anti-inflammatory (TPA-induced mouse ear oedema) [1]. | - Prooxidant Protocol: pBR322 plasmid DNA + Cu(II) ions. Strand scission abolished by ROS scavengers, chelators [2].
For the studies on sigmoidin A and eriodictyol, the methodologies were as follows:
The following diagram illustrates the prooxidant mechanism identified for sigmoidin A and eriodictyol, which involves redox cycling with copper ions to generate reactive oxygen species (ROS).
The following table summarizes the core identity and proposed function of this compound based on current research.
| Attribute | Description |
|---|---|
| Screened as | A novel EZH2 degrader [1] [2] [3]. |
| Compound Type | Natural product with a flavonoid core structure and an olefin side chain [1] [2]. |
| Proposed Primary Function | Attenuates Sepsis-Associated Encephalopathy (SAE) by driving microglial polarization towards the anti-inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype [1] [2]. |
| Primary Molecular Target | EZH2 (Enhancer of Zeste Homolog 2) [1] [3]. |
The protective effects of this compound were demonstrated in a mouse model of sepsis and directly compared to another EZH2-targeting molecule, MS177.
| Experimental Model | Treatment Groups & Key Findings | Measured Parameters (vs. CLP model) |
|---|
| Cecal Ligation and Puncture (CLP) Mouse Model (Sepsis) [1] [2] | 1. CLP (Control): Established baseline injury and inflammation. 2. CLP + MS177: Showed protective effects. 3. CLP + this compound: Demonstrated significant improvement. | Survival Rate: Increased [1] [2]. Cognitive Function: Ameliorated dysfunction [1]. Brain Injury: Mitigated extent of injury [1]. Microglial Polarization: Reduced M1 marker (CD86); Promoted M2 marker (CD206) [1]. Inflammation: Reduced TNF-α; Promoted IL-10 [1]. | | In Vitro & Molecular Validation [1] [2] | Confirmed mechanism of action via the EZH2-AKT2 pathway. | Pathway Modulation: Modulated microglial polarization via the EZH2-AKT2 pathway [1] [2]. Efficacy: this compound demonstrated superior efficacy compared to MS177 in alleviating inflammation, potentially at a lower dosage [1] [2]. |
For researchers looking to replicate or understand the validation studies in depth, here are the key methodologies used.
The proposed mechanism by which this compound exerts its effects can be summarized in the following pathway diagram.
To fully appreciate the potential of this compound, it is helpful to understand its position within the broader field of microglial polarization research.
The experimental data robustly validates this compound as a effective modulator of microglial polarization via the EZH2-AKT2 axis. Its status as a natural compound with promising efficacy makes it a compelling candidate for further drug development.